molecular formula C11H22N2O3 B14753208 tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate

tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate

Cat. No.: B14753208
M. Wt: 230.30 g/mol
InChI Key: HAFPLXMKEXPANA-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a pyrrolidine ring substituted with a methoxy group at the 4-position and a tert-butoxycarbonyl (Boc) group on the methylamine side chain. This compound is structurally characterized by its five-membered pyrrolidine ring, which confers conformational rigidity compared to larger heterocycles like piperidine. Such carbamates are frequently employed as intermediates in pharmaceutical synthesis due to the Boc group’s stability under basic conditions and ease of deprotection under acidic conditions .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)

InChI Key

HAFPLXMKEXPANA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable methoxypyrrolidine derivative. One common method involves the use of tert-butyl chloroformate and 4-methoxypyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, typical of carbamates. This reaction cleaves the carbamate group, yielding a primary amine and tert-butyl alcohol.

Mechanism :

  • Acidic conditions : Protonation of the carbonyl oxygen weakens the carbamate bond, facilitating cleavage.

  • Basic conditions : Deprotonation of the amine may stabilize the transition state, accelerating hydrolysis.

Applications :

  • Used in drug development to modulate pharmacokinetics by controlled release of active amines.

  • Critical for stability assessments in formulation chemistry.

Methylation Reactions

Example Reaction :

YieldReaction ConditionsKey Steps
82%NaH (80% dispersion), Me₂SO₄, DMF, 20°C, 4 hAlkylation of hydroxyl groups to form methoxy derivatives .

Stability and Handling

  • pH sensitivity : Hydrolysis is pH-dependent, necessitating controlled storage conditions.

  • Storage : Recommended at 0–8°C to minimize degradation .

Other Reactions

  • Deprotection : Acidic hydrolysis (e.g., HCl in EtOAc) removes the tert-butyl group, yielding amines for further functionalization .

  • Oxidation : Pyrrolidine N-oxides can form under specific conditions, though this is noted in related derivatives .

Scientific Research Applications

tert-Butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and inhibit its catalytic activity. The methoxypyrrolidine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Compounds with modified substituents on the pyrrolidine ring exhibit distinct physicochemical and biological properties:

Compound Substituent Key Properties References
tert-Butyl N-[4-(4-methylphenyl)pyrrolidin-3-yl]carbamate 4-(4-methylphenyl) Enhanced lipophilicity due to aromatic methyl group; potential for π-π stacking
tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate 4-(2-fluorophenyl) Electron-withdrawing fluorine may improve metabolic stability and bioavailability
tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate 4-ethoxy Increased steric bulk and altered solubility compared to methoxy analog
tert-Butyl N-[(2-bromothiophen-3-yl)methyl]carbamate 2-bromothiophene Bromine introduces halogen bonding potential; higher molecular weight (MW = 308.2)

Key Observations :

  • Steric Effects : Bulkier groups like ethoxy or aryl substituents (e.g., 4-methylphenyl) may hinder access to active sites in biological targets compared to smaller methoxy groups .
Heterocycle Modifications

Replacement of the pyrrolidine ring with other heterocycles significantly impacts molecular flexibility and binding affinity:

Compound Core Structure Properties References
tert-Butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate Piperidine (6-membered) Increased conformational flexibility; potential for hydrogen bonding via amide
tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate Azetidine (4-membered) Higher ring strain; compact structure may enhance target selectivity

Key Observations :

  • Functional Groups : The amide group in the piperidine analog () enables hydrogen bonding, a feature absent in the methoxypyrrolidine target compound.
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight Solubility
tert-Butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate Not reported ~243.3 Moderate (polar aprotic solvents)
Example from 163–166 615.7 (M++1) Low (requires DME/water mixtures)
tert-Butyl N-[(2-bromothiophen-3-yl)methyl]carbamate Not reported 308.2 Low (halogenated solvents preferred)

Key Observations :

  • Methoxy-substituted pyrrolidine derivatives generally exhibit moderate solubility in polar solvents, whereas halogenated or aryl-substituted analogs require more specialized solvent systems .

Biological Activity

Chemical Identity

  • IUPAC Name : tert-butyl N-(3S,4S)-4-methoxypyrrolidin-3-ylcarbamate
  • CAS Number : 174727-04-9
  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.31 g/mol
  • Purity : ≥ 97% .

This compound belongs to a class of heterocyclic carbamates and has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases.

  • Inhibition of Enzymes :
    • β-secretase Inhibition : The compound has been shown to inhibit β-secretase, an enzyme involved in the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta peptides associated with Alzheimer's disease (AD) .
    • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, which can enhance cholinergic neurotransmission and potentially improve cognitive function .
  • Protection Against Neurotoxicity :
    • In vitro studies demonstrated that tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate could protect astrocyte cells from apoptosis induced by amyloid-beta (Aβ) peptides. Specifically, it showed a significant increase in cell viability when co-treated with Aβ .

In Vitro Studies

  • Cell Viability Assays : Experiments indicated that at a concentration of 100 μM, the compound improved astrocyte cell viability from 43.78% (in the presence of Aβ 1-42) to 62.98% when treated with the compound alongside Aβ .

In Vivo Studies

  • Animal Models : In vivo assessments using a scopolamine-induced model of AD revealed that while there was a reduction in Aβ levels with treatment, the results were not statistically significant compared to controls treated with galantamine . This suggests that while the compound has potential neuroprotective effects, its bioavailability and efficacy in vivo may require further optimization.

Comparative Efficacy

Compoundβ-secretase IC50 (nM)Acetylcholinesterase Ki (μM)Aβ Aggregation Inhibition (%)
M415.40.1785% at 100 μM
GalantamineNot specifiedNot specifiedNot specified

The data indicates that M4 exhibits potent inhibitory effects on both β-secretase and acetylcholinesterase, making it a promising candidate for further development in AD therapy .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate?

Methodology:

  • Stepwise Protection: The tert-butyl carbamate (Boc) group is introduced via reaction of the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), typically under basic conditions (e.g., triethylamine or DMAP) .
  • Functionalization: The 4-methoxypyrrolidin-3-ylmethyl backbone may require prior synthesis via reductive amination or nucleophilic substitution, followed by Boc protection .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology:

  • NMR: ¹H and ¹³C NMR confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and pyrrolidine ring protons (multiplet splitting patterns between 3.0–4.5 ppm) .
  • IR: Stretching frequencies for carbamate C=O (~1680–1720 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₅H₂₈N₂O₃: 284.210 g/mol) .
  • X-Ray Crystallography: Used to resolve stereochemistry in enantiopure derivatives (e.g., R/S configurations at pyrrolidine centers) .

Q. What safety precautions are recommended for handling this compound?

Methodology:

  • PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage: Stable at room temperature in airtight containers under inert gas (N₂ or Ar). Avoid exposure to moisture, strong acids/bases, or oxidizers .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the Boc group influence reactivity in downstream functionalization?

Methodology:

  • Acid Sensitivity: The Boc group is cleaved under acidic conditions (e.g., TFA/DCM or HCl/dioxane), enabling selective deprotection for further coupling (e.g., amide bond formation) .
  • Base Stability: Boc remains intact under mild basic conditions (e.g., NaHCO₃), facilitating orthogonal protection strategies in multi-step syntheses .
  • Case Study: In kinase inhibitor synthesis, Boc-protected intermediates are used to control regioselectivity during nucleophilic substitutions .

Q. What role does stereochemistry play in biological activity of derivatives?

Methodology:

  • Enantiopure Synthesis: Chiral HPLC or asymmetric catalysis (e.g., Evans’ oxazolidinones) resolves enantiomers. For example, (3R,4S)-configured pyrrolidine derivatives show enhanced binding to kinase targets .
  • Structure-Activity Relationships (SAR): Compare IC₅₀ values of enantiomers in enzyme assays (e.g., JAK/STAT pathways) to identify pharmacophoric motifs .

Q. How can conflicting stability data (e.g., decomposition under ambient conditions) be resolved?

Methodology:

  • Accelerated Stability Studies: Use thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition kinetics under varying humidity/temperature .
  • HPLC Purity Monitoring: Track degradation products (e.g., free amine from Boc cleavage) over time to establish shelf-life .

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